

In Vitro Antifungal Activity of Haliangicin D Against Phytopathogens: A Technical Whitepaper

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Compound of Interest

Compound Name: *Haliangicin D*

Cat. No.: *B15582485*

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Abstract

Haliangicin D, a polyene β -methoxyacrylate antibiotic isolated from the marine myxobacterium *Haliangium ochraceum*, has demonstrated significant in vitro activity against a range of economically important phytopathogens. As a member of the quinone outside inhibitor (QoI) class of fungicides, its mechanism of action involves the disruption of the fungal mitochondrial respiratory chain, a critical pathway for cellular energy production. This technical guide provides a comprehensive overview of the in vitro efficacy of **Haliangicin D**, detailing its minimum inhibitory concentrations (MICs) against various phytopathogens. Furthermore, this document outlines representative experimental protocols for determining antifungal susceptibility and visualizes the proposed mechanism of action through a detailed signaling pathway diagram. This information is intended to support further research and development of **Haliangicin D** as a potential novel biofungicide.

Quantitative In Vitro Efficacy of Haliangicin D and its Isomers

Haliangicin D and its isomers have been evaluated for their antifungal activity against several key phytopathogens. The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that prevents the visible growth of a

microorganism. The available data for Haliangicin and its related isomers are summarized below.

Compound	Phytopathogen	Minimum Inhibitory Concentration (MIC) (µg/mL)
Haliangicin	Botrytis cinerea	3.1
Haliangicin	Pythium ultimum	0.4
Haliangicin	Saprolegnia parasitica	0.1
Haliangicin Isomer Mixture (B, C, D)	Phytophthora capsici	Minimum effective dose for inhibition zone

Mechanism of Action: Inhibition of the Cytochrome b-c1 Complex

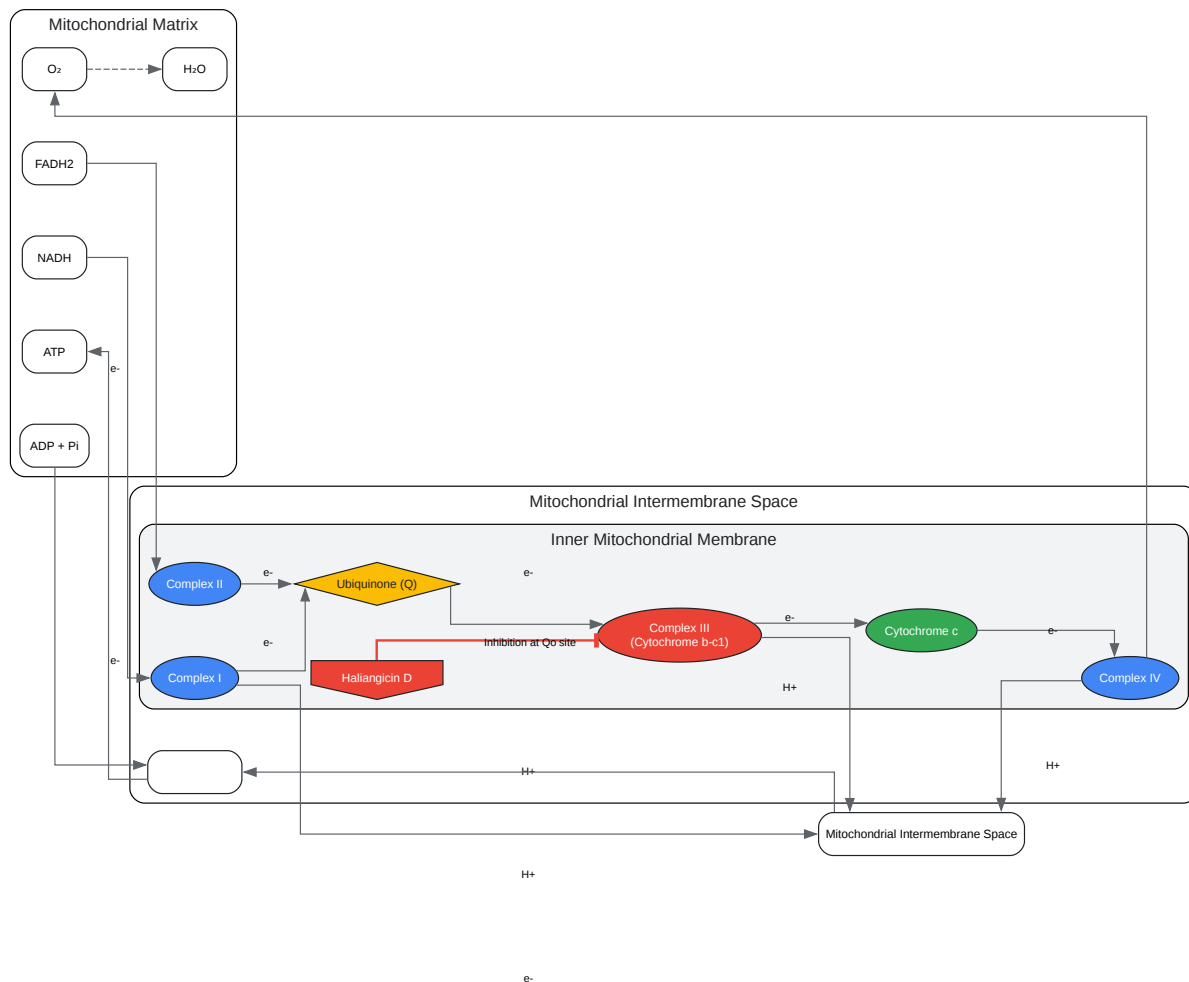
Haliangicin D, like other β -methoxyacrylate fungicides, targets the cytochrome b-c1 complex (also known as Complex III) within the mitochondrial electron transport chain of fungi.^{[1][2][3]} This complex plays a pivotal role in cellular respiration by transferring electrons from ubiquinol to cytochrome c, a process coupled with the pumping of protons across the inner mitochondrial membrane to generate ATP.

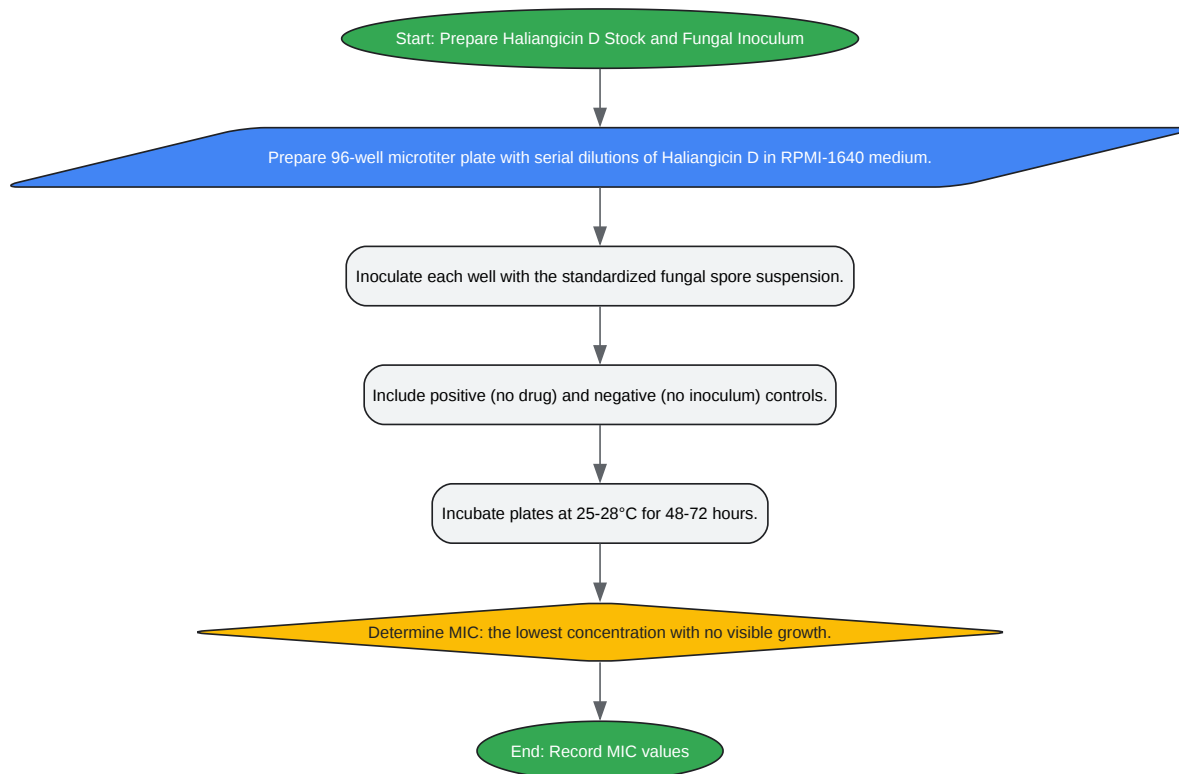
Haliangicin D is proposed to bind to the quinone outside (Qo) site of cytochrome b, one of the key subunits of the cytochrome b-c1 complex.^{[4][5]} This binding action physically obstructs the transfer of electrons, leading to a cascade of detrimental effects:

- **Inhibition of ATP Synthesis:** The disruption of the electron transport chain halts the production of ATP, the primary energy currency of the cell.
- **Generation of Reactive Oxygen Species (ROS):** The blockage of electron flow can lead to the formation of superoxide radicals and other ROS, causing oxidative stress and damage to cellular components.

- Cellular Apoptosis: The combination of energy depletion and oxidative stress can trigger programmed cell death pathways, ultimately leading to the demise of the fungal pathogen.

The following diagram illustrates the proposed mechanism of action of **Haliangicin D**.





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